molecular formula C10H6BrNS B15304349 2-(7-Bromo-1-benzothiophen-3-yl)acetonitrile

2-(7-Bromo-1-benzothiophen-3-yl)acetonitrile

Cat. No.: B15304349
M. Wt: 252.13 g/mol
InChI Key: PNHSTJCRNFIJKF-UHFFFAOYSA-N
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Description

2-(7-Bromo-1-benzothiophen-3-yl)acetonitrile is a chemical compound that belongs to the class of benzothiophene derivatives. It has gained significant attention in scientific research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromo-1-benzothiophen-3-yl)acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiophene derivatives .

Scientific Research Applications

2-(7-Bromo-1-benzothiophen-3-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-(7-Bromo-1-benzothiophen-3-yl)acetonitrile is not well-documented. its biological activity suggests that it may interact with specific molecular targets and pathways. Further research is needed to elucidate these mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Benzothiophen-7-yl)acetonitrile
  • 3-Amino-1-benzothiophene-2-carbonitriles

Uniqueness

2-(7-Bromo-1-benzothiophen-3-yl)acetonitrile is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H6BrNS

Molecular Weight

252.13 g/mol

IUPAC Name

2-(7-bromo-1-benzothiophen-3-yl)acetonitrile

InChI

InChI=1S/C10H6BrNS/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6H,4H2

InChI Key

PNHSTJCRNFIJKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC=C2CC#N

Origin of Product

United States

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